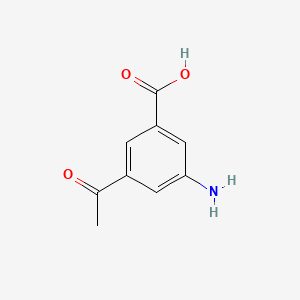

3-Acetyl-5-aminobenzoic acid

Description

Contextual Significance and Current Research Landscape of 3-Acetyl-5-aminobenzoic Acid

This compound, also known by its synonym 3-acetamido-5-aminobenzoic acid, holds a strategic position in synthetic organic chemistry. nih.gov Its molecular structure, featuring a carboxylic acid, an amino group, and an acetyl group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This trifunctionality is a key factor driving its utility as a scaffold in drug discovery and materials science.

The current research landscape sees this compound primarily utilized as an intermediate in the synthesis of more complex molecules. A notable example is its role as an intermediate in the preparation of 4-Deiodo-amidotrizoic Acid. Furthermore, it is employed in biological studies related to the environmental risk assessment of the photolytic transformation products of iodinated X-ray contrast agents like diatrizoic acid. researchgate.net

The broader family of aminobenzoic acids, including its isomers, are recognized as crucial building blocks in the pharmaceutical industry. nih.govnih.gov They form the core structure of numerous drugs with a wide array of therapeutic applications. nih.gov This established importance of the aminobenzoic acid scaffold underscores the potential of this compound for the development of novel therapeutic agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-Acetamido-5-aminobenzoic acid |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| CAS Number | 15089-84-6 |

| Synonyms | 3-Acetylamino-5-aminobenzoic acid, 3-Amino-5-acetamidobenzoic acid |

Data sourced from PubChem. nih.gov

Overview of Key Academic Research Directions for this compound

The academic interest in this compound is centered on its application as a versatile building block for the synthesis of novel compounds with potential biological activities. The presence of the amino, acetyl, and carboxylic acid groups allows for a variety of chemical transformations, making it an ideal starting material for generating diverse molecular architectures.

One significant research direction involves the use of this compound in the creation of compound libraries for high-throughput screening. Its modifiable functional groups enable the generation of a multitude of derivatives, which can then be tested for various biological activities. This approach is fundamental in modern drug discovery for identifying new lead compounds.

A specific area of investigation is its use in synthesizing derivatives with potential as therapeutic agents. For instance, research into 3-amide-5-aryl benzoic acid derivatives has identified novel antagonists for the P2Y₁₄ receptor, which show potential in treating acute gouty arthritis and other inflammatory conditions. nih.gov While this research focuses on a related scaffold, it highlights the potential of the 3-aminobenzoic acid core, which is central to this compound, in designing targeted therapies.

Furthermore, the synthesis of novel heterocyclic compounds is another key research avenue. The functional groups of this compound can be utilized to construct various ring systems, which are prevalent in many biologically active molecules. The development of new synthetic methodologies to create these heterocyclic structures from readily available starting materials like this compound is an active area of academic pursuit.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3-acetyl-5-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13) |

InChI Key |

WFEFIEQZGPECHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Aminobenzoic Acid

Established Synthetic Routes to 3-Acetyl-5-aminobenzoic Acid and Precursor Chemistry

The synthesis of this compound is primarily achieved through two well-established pathways: the direct modification of a diamino precursor and a multi-step sequence starting from a dinitro compound.

Directed Acetylation of 3,5-Diaminobenzoic Acid

One of the most direct conceptual routes to this compound involves the selective acetylation of one of the two amino groups of 3,5-Diaminobenzoic acid. sigmaaldrich.comnih.gov The precursor, 3,5-Diaminobenzoic acid, is a solid compound characterized by a melting point of 235-238 °C and is used in applications like peptide synthesis. sigmaaldrich.com

The core of this synthetic strategy is the acylation reaction, where an acetyl group is introduced onto a primary amine. researchgate.netgoogle.com The primary challenge in this approach is achieving regioselectivity, as both amino groups on the aromatic ring are nucleophilic and can react with the acetylating agent. To favor the formation of the mono-acetylated product over the di-acetylated byproduct, reaction conditions must be carefully controlled. This typically involves the slow addition of a limited amount (one molar equivalent) of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, at reduced temperatures. The choice of solvent is also critical, with aprotic solvents often being employed to modulate reactivity and prevent side reactions.

Multi-Step Synthesis from Dinitrobenzoic Acid Derivatives

An alternative and often more controllable method for preparing this compound begins with 3,5-Dinitrobenzoic acid. This precursor can be synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.orgnih.gov This multi-step pathway offers greater control over the sequential functionalization of the aromatic ring.

The synthesis proceeds through the following key transformations:

Selective Reduction of a Nitro Group: The first step involves the selective reduction of one of the two nitro groups on 3,5-Dinitrobenzoic acid to form 3-amino-5-nitrobenzoic acid. This transformation requires mild reducing agents that can differentiate between the two identical functional groups under controlled conditions.

Acetylation of the Amino Group: The resulting 3-amino-5-nitrobenzoic acid is then acetylated. In this intermediate, there is only one amino group, which allows for a straightforward and high-yielding acetylation reaction using standard reagents like acetic anhydride, leading to the formation of 3-acetylamino-5-nitrobenzoic acid.

Reduction of the Remaining Nitro Group: The final step is the reduction of the second nitro group to yield the target molecule, this compound. This reduction is typically accomplished using stronger reducing conditions, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through metal-acid systems like iron in acidic media. patsnap.com

Mechanistic Aspects and Optimization of Reaction Conditions in this compound Synthesis

Optimizing the synthesis of this compound requires a detailed understanding of the reaction mechanisms and the influence of various parameters on reaction outcomes.

Investigation of Catalytic Systems and Solvents

Catalysts and solvents play a pivotal role, particularly in the reduction steps of the dinitrobenzoic acid route. For the catalytic hydrogenation of nitro groups, various metal catalysts are employed.

| Catalyst System | Precursor | Product | Solvent | Key Findings |

| Ni-M-Al (M=La, Yb, Ce) | m-dinitrobenzoic acid | 3,5-diaminobenzoic acid | Not specified | This three-way catalyst effectively reduces the required pressure for hydrogenation, making it more suitable for industrial applications. google.com |

| Commercial Charcoal | 3-nitrobenzaldehyde (B41214) | 3-aminobenzoic acid | Water | A green, metal-free approach using subcritical water as a solvent and catalyst. The yield was optimized by adjusting temperature and catalyst loading. mdpi.com |

The choice of solvent impacts reactant solubility, catalyst activity, and can even participate in the reaction, as seen in the use of subcritical water which acts as both a solvent and a source of hydrogen. mdpi.com In acylation reactions, aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are common as they dissolve the reactants without interfering with the reaction. google.com

Strategies for Regioselective Functionalization

Achieving regioselectivity is a central challenge in synthesizing asymmetrically substituted compounds like this compound from symmetric precursors.

From 3,5-Diaminobenzoic Acid: The direct acetylation of 3,5-diaminobenzoic acid is complicated by the similar reactivity of the two amino groups. The primary strategy to achieve mono-functionalization is stoichiometric control , where a single equivalent of the acetylating agent is added slowly at low temperatures to minimize di-acetylation. While effective to an extent, this often results in a mixture of starting material, the desired mono-acetylated product, and the di-acetylated byproduct, necessitating chromatographic purification.

From 3,5-Dinitrobenzoic Acid: The multi-step synthesis from 3,5-dinitrobenzoic acid inherently provides a robust solution for regioselectivity. The synthetic design, which involves sequential reduction-acetylation-reduction, ensures that the functional groups are introduced in a specific and controlled order, thus avoiding the formation of isomeric byproducts and simplifying purification. The key to this strategy is the successful selective reduction of the first nitro group.

Sustainable and Green Chemical Approaches for this compound Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for producing aminobenzoic acids and their derivatives. mdpi.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable green approach involves the use of subcritical water as a reaction medium. mdpi.com A study on the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde demonstrated a one-pot process using commercial charcoal as a catalyst in subcritical water, completely avoiding the use of added metals or hydrogen gas. mdpi.com This method combines the reduction of a nitro group and the oxidation of an aldehyde in a single step. The optimal yield of 59% was achieved at 300 °C. mdpi.com

| Parameter | Traditional Approach | Green Approach |

| Solvent | Often uses organic solvents which can be toxic and difficult to dispose of. | Utilizes water, a non-toxic and environmentally safe solvent. mdpi.com |

| Catalyst | May use stoichiometric amounts of reducing metals (e.g., Fe, Sn), generating large quantities of metal waste. patsnap.com | Employs catalytic amounts of materials like charcoal or recyclable metal catalysts (e.g., Pd/C), minimizing waste. google.commdpi.com |

| Process | Often involves multiple steps with isolation and purification of intermediates, leading to lower overall yield and more waste. | Aims for "one-pot" reactions where multiple transformations occur in the same reactor, increasing efficiency and reducing waste. mdpi.com |

| Reagents | May use hazardous reagents under harsh conditions. | Seeks to use safer reagents and milder conditions where possible. mdpi.com |

Adapting such principles to the synthesis of this compound could involve using catalytic hydrogenation instead of metal-acid reductions for the nitro group transformations and exploring water as a solvent where feasible. These green strategies are favored for their potential to reduce environmental impact and provide a more sustainable pathway for chemical production. mdpi.com

Chemical Reactivity and Advanced Derivatization of 3 Acetyl 5 Aminobenzoic Acid

Functional Group Transformations of the Amino and Carboxylic Acid Moieties

The amino and carboxylic acid groups on the benzene (B151609) ring are primary sites for a variety of derivatization reactions, including the formation of amides, esters, and Schiff bases.

The carboxylic acid functionality of 3-acetyl-5-aminobenzoic acid can be readily converted into esters and amides through standard acylation methods. libretexts.orgyoutube.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. scholarsresearchlibrary.comgoogle.com This reaction introduces an alkoxy group, modifying the solubility and electronic properties of the parent molecule.

Amide synthesis involves the reaction of the carboxylic acid with a primary or secondary amine. libretexts.org This transformation is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. For instance, the acetylated form of p-aminobenzoic acid can be treated with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with various amines to yield the corresponding amide derivatives. scholarsresearchlibrary.com These reactions are fundamental in creating compounds with potential biological activities. scholarsresearchlibrary.com

Similarly, the amino group can be acylated. For example, 3-amino-5-acetamidobenzoic acid is an intermediate used in the synthesis of other complex molecules. chemicalbook.com

Table 1: Examples of Amide and Ester Synthesis Starting from Aminobenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| Azo-derivative of p-aminobenzoic acid | Appropriate alcohol, mineral acid | Ester | scholarsresearchlibrary.com |

| Acetylated azo-derivative of p-aminobenzoic acid | 1. SOCl₂ 2. Amine | Amide | scholarsresearchlibrary.com |

This table provides a generalized overview of reactions based on aminobenzoic acid structures.

The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). ekb.egscience.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Schiff bases are a significant class of compounds with a wide range of applications, including in the synthesis of heterocyclic rings. researchgate.net For example, Schiff bases derived from the condensation of p-amino acetophenone (B1666503) with aldehydes can be used as precursors for synthesizing pyrimidine (B1678525) derivatives. researchgate.net Similarly, various aminobenzoic acids react with 3-formylacetylacetone (B1258551) to produce stable Schiff bases, which exist as enamine tautomers. iucr.orgnih.govnih.gov

Table 2: Examples of Schiff Base Formation

| Amine Component | Carbonyl Component | Product | Ref. |

|---|---|---|---|

| p-Amino acetophenone | p-Nitro benzaldehyde | Chalcone (B49325) (intermediate for Schiff base) | researchgate.net |

| m-Aminobenzoic acid | 3-Formylacetylacetone | 3-[(3-carboxyphenylamino)methylidene]pentane-2,4-dione | iucr.orgnih.gov |

| o-Aminobenzoic acid | 3-Formylacetylacetone | 3-[(2-carboxyphenylamino)methylidene]pentane-2,4-dione | iucr.orgnih.gov |

Derivatization Involving the Acetyl Moiety

The acetyl group, a methyl ketone, is a key site for carbon-carbon bond formation, most notably through condensation reactions like the Claisen-Schmidt condensation. This reaction involves the treatment of the acetyl group with an aromatic aldehyde in the presence of a base (like potassium hydroxide) to form α,β-unsaturated ketones, commonly known as chalcones. derpharmachemica.comresearchgate.net These chalcone intermediates are highly versatile and serve as crucial precursors for the synthesis of various heterocyclic compounds, such as pyrimidines. researchgate.netderpharmachemica.comresearchgate.netnih.gov The reaction of a chalcone with reagents like urea, thiourea (B124793), or guanidine (B92328) hydrochloride leads to the formation of the pyrimidine ring. researchgate.netderpharmachemica.com

Design and Synthesis of Complex Heterocyclic Systems from this compound

The strategic use of the multiple reactive sites in this compound and its derivatives allows for the construction of a wide variety of complex heterocyclic architectures.

Pyrimidines: As mentioned, chalcones derived from the acetyl group are primary synthons for pyrimidine rings. derpharmachemica.com The chalcone is typically condensed with guanidine, urea, or thiourea in a basic medium to yield the corresponding pyrimidine derivative. researchgate.netnih.gov This approach has been used to synthesize a variety of substituted pyrimidines. researchgate.netderpharmachemica.comnih.gov

Pyridines: The synthesis of pyridine (B92270) rings can be achieved through various methods, though direct acylation of pyridines can be challenging. youtube.com However, multicomponent reactions like the Hantzsch pyridine synthesis offer a pathway. youtube.com This typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine, which could be derived from the amino group of this compound. youtube.com

Thiophenes: Thiophene (B33073) rings can be synthesized via several named reactions, including the Gewald reaction. nih.govwikipedia.org The Gewald synthesis involves the condensation of a ketone (like the acetyl group), an activated nitrile, and elemental sulfur in the presence of a base. nih.govijprajournal.com This method allows for the direct introduction of an amino group at the 2-position of the thiophene ring. nih.gov While direct use of this compound in this reaction is not explicitly detailed in the provided results, its acetyl group represents a suitable ketone component for such cyclizations. nih.govderpharmachemica.com

The amino and carboxylic acid functionalities of this compound are key starting points for the synthesis of various azole-based heterocycles.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from carboxylic acid derivatives. nih.govorganic-chemistry.org A common method involves the cyclization of thiosemicarbazide (B42300) intermediates. organic-chemistry.org For example, a carboxylic acid can be converted to its hydrazide, which then reacts with a source of thiocarbonyl to form a thiosemicarbazide, followed by cyclization to the thiadiazole ring. The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine. nih.gov

Other Azoles (Oxadiazoles, Triazoles): The synthesis of other azoles often follows similar principles involving hydrazide intermediates. p-Aminobenzoic acid has been used as a scaffold to create derivatives containing oxadiazole and triazole rings. nih.govmdpi.comktu.edu For instance, a carboxylic acid hydrazide can be condensed with carbonyl compounds to yield pyrazole (B372694) derivatives or cyclized under different conditions to form oxadiazoles. mdpi.com The synthesis of 1,2,4-triazoles can be achieved from N-tosylhydrazones reacting with reagents like potassium thiocyanate. organic-chemistry.org Furthermore, 1,2,3-triazole moieties can be introduced via "click" chemistry, often starting from a propargyl ether derivative which then reacts with an azide. nih.gov

Application in Multi-Component Reactions and Ligand Design

This compound is a trifunctional chemical scaffold, possessing a carboxylic acid, an aromatic amine, and a ketone (acetyl) group. This unique combination of functional groups makes it a versatile building block in advanced organic synthesis, particularly in the realms of multi-component reactions (MCRs) and the design of sophisticated ligands for coordination chemistry. Its reactivity allows for the construction of complex molecular architectures in an efficient manner.

The strategic placement of the amino, acetyl, and carboxylic acid moieties on the benzene ring allows each to participate in distinct chemical transformations, often independently. This characteristic is highly valuable for creating diverse molecular libraries from a single, readily accessible precursor.

Role in Multi-Component Reactions

Multi-component reactions, which involve the combination of three or more reactants in a single step to form a product containing the essential parts of all starting materials, are powerful tools in modern chemistry. The inherent efficiency and atom economy of MCRs make them ideal for diversity-oriented synthesis. nih.gov this compound is a theoretically ideal substrate for several named MCRs, such as the Passerini and Ugi reactions, due to its possession of the necessary functional groups.

The Passerini three-component reaction (P-3CR) traditionally involves a carboxylic acid, a carbonyl compound (like a ketone or aldehyde), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgmdpi.com The reaction is prized for its ability to rapidly generate complex structures and is frequently used in medicinal chemistry. wikipedia.orgmdpi.com The mechanism is generally considered to be a concerted, trimolecular process, especially in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govnih.gov This reaction produces α-aminoacyl amide derivatives, which are valuable scaffolds for creating peptide-like structures. nih.govnih.gov The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final product. nih.gov

Given that this compound contains a carboxylic acid, an amine, and a ketone, it could theoretically serve multiple roles in these reactions. For instance, in a Ugi-type reaction, it could potentially act as the amine, the carboxylic acid, and the ketone component simultaneously, leading to complex oligomeric or polymeric structures. However, this high degree of functionality also presents challenges in controlling selectivity, and specific, documented applications of this compound as a reactant in Passerini or Ugi reactions are not widely reported in the literature. The principles of these reactions are illustrated in the table below.

| Reaction Type | Required Components | General Product | Key Features |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid, Carbonyl (Ketone/Aldehyde), Isocyanide | α-Acyloxy Amide | Three-component reaction, high atom economy, often used in combinatorial chemistry. wikipedia.orgslideshare.net |

| Ugi Reaction | Primary Amine, Carbonyl (Ketone/Aldehyde), Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Four-component reaction, produces peptide-like scaffolds, highly convergent. nih.govnih.gov |

Utility in Ligand Design

The structural framework of this compound is highly conducive to the design of polydentate ligands capable of forming stable complexes with metal ions. The amino group provides a reactive handle for derivatization, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands.

Schiff bases derived from aminobenzoic acids are a well-studied class of ligands. researchgate.net Research has demonstrated the synthesis of Schiff base ligands by reacting aminobenzoic acid isomers with various carbonyl compounds. A pertinent example is the reaction of m-aminobenzoic acid (3-aminobenzoic acid) with 3-formylacetylacetone. nih.gov This reaction yields the corresponding Schiff base, 3-[(3-carboxyphenylamino)methylidene]pentane-2,4-dione, which features a planar core stabilized by a strong intramolecular hydrogen bond. nih.gov The synthesis is straightforward, typically involving stirring the reactants in a solvent like methanol (B129727) at room temperature. nih.gov

Following this established methodology, this compound can be used to create more complex ligands. The amino group can condense with a suitable aldehyde to form an imine (Schiff base), while the carboxylate and the acetyl group's carbonyl oxygen can serve as additional coordination sites. This allows for the synthesis of ligands capable of binding to a metal center through nitrogen and oxygen donor atoms, making them valuable in coordination chemistry and the development of catalysts or materials with specific electronic properties. The deprotonated carboxylates of such Schiff bases have been successfully used as ligands in transition-metal complexes. nih.gov

The table below details research findings from the synthesis of a Schiff base using an isomer of aminobenzoic acid, which serves as a model for the potential of this compound in ligand design.

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Resulting Schiff Base Product | Reference |

|---|---|---|---|---|

| m-Aminobenzoic acid | 3-Formylacetylacetone | Methanol (solvent), stirred at room temperature for 3 hours. | 3-[(3-carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

| o-Aminobenzoic acid | 3-Formylacetylacetone | Methanol (solvent), stirred at room temperature for 3 hours. | 3-[(2-carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

| p-Aminobenzoic acid | 3-Formylacetylacetone | Methanol (solvent), stirred at room temperature for 3 hours. | 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Acetyl 5 Aminobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Acetyl-5-aminobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, the amino protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the meta-substitution on the benzene (B151609) ring. The protons on the aromatic ring are in different chemical environments and would give rise to separate signals. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The amino group protons would present as a broad singlet, and the carboxylic acid proton would also be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation, with distinct signals for each unique carbon atom. The carbonyl carbons of the acetyl and carboxylic acid groups would resonate at the downfield end of the spectrum, typically in the range of 165-180 ppm. The aromatic carbons would show a series of signals in the aromatic region (approximately 110-150 ppm), with the carbons attached to the electron-withdrawing acetyl and carboxyl groups and the electron-donating amino group showing characteristic shifts. The methyl carbon of the acetyl group would appear at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 165-175 |

| Aromatic CH | 7.0-8.5 (m) | 115-140 |

| Acetyl CH₃ | 2.0-2.5 (s) | 20-30 |

| Amino (-NH₂) | Variable (broad s) | - |

| Acetyl C=O | - | 195-205 |

| Aromatic C-NH₂ | - | 145-155 |

| Aromatic C-COOH | - | 130-140 |

| Aromatic C-COCH₃ | - | 135-145 |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable insights into the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹, while the C=O stretching of the acetyl ketone would be observed at a slightly lower frequency, typically 1680-1700 cm⁻¹. The N-H bending vibrations of the primary amine would be visible around 1600 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

UV-Vis Spectroscopy: The electronic spectrum of this compound, measured by UV-Vis spectroscopy, is expected to show absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. The presence of the amino and acetyl groups as substituents on the benzoic acid chromophore would influence the position and intensity of these absorption maxima. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm sielc.com. The acetyl group's introduction would likely cause a bathochromic (red) shift in these absorptions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O₃), the calculated exact mass is 194.0691 g/mol researchgate.net.

High-resolution mass spectrometry, particularly with techniques like electrospray ionization (ESI), can provide precise mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193.0619 is observed researchgate.net. Collision-induced dissociation (CID) of this precursor ion would likely lead to several key fragment ions. A common fragmentation would be the loss of the acetyl group (CH₃CO•), resulting in a significant fragment. Other potential fragmentations include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH•). Analysis of the fragmentation pattern of the protonated molecule [M+H]⁺ in positive ion mode would also provide complementary structural information. Common losses from protonated amino acids include water, ammonia, and the combination of water and carbon monoxide nih.gov.

Table 2: Observed Fragment Ions from LC-ESI-QTOF MS/MS of this compound ([M-H]⁻ precursor at m/z 193.0619)

| m/z | Relative Abundance | Possible Fragment |

| 58.0314 | 999 | [C₂H₄NO]⁻ |

| 107.0618 | 738 | [C₆H₇N₂O]⁻ |

| 42.0009 | 260 | [C₂H₂O]⁻ |

| 90.0338 | 260 | [C₅H₄NO]⁻ |

| 133.0369 | 173 | [C₈H₅O₂]⁻ |

Data sourced from MassBank record MSBNK-BAFG-CSL2311091912 massbank.eu

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, the principles of crystal engineering and the known structures of related aminobenzoic acid derivatives allow for a detailed prediction of its solid-state architecture.

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif (R²₂(8)).

The amino group (-NH₂) is also a potent hydrogen bond donor and can form N-H···O hydrogen bonds with either the carbonyl oxygen of the carboxylic acid or the acetyl group of neighboring molecules. Furthermore, the acetyl carbonyl oxygen can act as a hydrogen bond acceptor. These interactions would lead to the formation of extended one-, two-, or three-dimensional networks. The interplay between the strong carboxylic acid dimerization and the other hydrogen bonding possibilities will ultimately dictate the final crystal packing arrangement.

The formation of robust supramolecular synthons, particularly the carboxylic acid dimer, is a common feature in the crystal structures of aminobenzoic acids and their derivatives researchgate.net. These synthons act as building blocks that self-assemble into more complex and extended architectures. The presence of both a strong hydrogen-bond-donating amino group and a hydrogen-bond-accepting acetyl group, in addition to the carboxylic acid, suggests that this compound has the potential to form intricate and stable supramolecular assemblies. The study of such architectures is crucial for understanding the material properties of the compound.

Theoretical and Computational Chemistry Studies on 3 Acetyl 5 Aminobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.netnih.gov Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without extensive reliance on experimental data. researchgate.netepstem.net DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density, offering a favorable balance of accuracy and cost. nih.govdntb.gov.ua

For molecules similar to 3-Acetyl-5-aminobenzoic acid, such as aminobenzoic acid isomers and their derivatives, DFT calculations are routinely used to optimize molecular geometry, determine vibrational frequencies (IR and Raman spectra), and calculate electronic properties. rsc.orgnih.gov Commonly used functionals like B3LYP and dispersion-corrected functionals such as wB97X-D, paired with basis sets like 6-311++G(d,p), have proven effective in describing systems with hydrogen bonding, which is critical for aminobenzoic acids. rsc.orgnih.gov For instance, studies on a cocrystal containing 3-aminobenzoic acid (3ABA) found that the wB97X-D functional was superior for describing the hydrogen bonding interactions that dictate the crystal's structure. rsc.org Similar approaches applied to this compound would accurately predict its bond lengths, bond angles, and the electronic influence of its three distinct functional groups: the carboxylic acid, the amino group, and the acetyl group.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Calculated HOMO-LUMO Energies and Gaps for Related Aminobenzoic Acid Derivatives Note: This data is for analogous compounds and serves to illustrate the typical values obtained from DFT calculations.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzoic acid (2A35Br) | B3LYP/6-311++G(d,p) | -6.65 | -2.01 | 4.64 | nih.gov |

| 2-Amino-3,5-diiodobenzoic acid (2A35I) | B3LYP/6-311++G(d,p) | -6.42 | -2.18 | 4.24 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic picture of these conformational changes over time, offering insights into how the molecule behaves in a solution or interacts with other molecules. nih.govnih.gov

For this compound, key conformational questions would involve the orientation of the carboxylic acid and acetyl groups relative to the benzene (B151609) ring. MD simulations, particularly ab initio MD, can model the molecule's behavior in an aqueous environment, showing how water molecules form hydrogen bonds with the amino, acetyl, and carboxylic acid groups. researchgate.net Studies on other benzoic acid derivatives have used MD to investigate how additives influence crystal growth by adsorbing to crystal surfaces, a process governed by molecular conformation and intermolecular forces. bohrium.com Similar simulations on this compound could predict its solvation structure and preferred conformations in different solvents.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are highly effective at predicting spectroscopic properties, which can then be used to verify and interpret experimental data. DFT calculations can generate theoretical vibrational (FT-IR and Raman) spectra with high accuracy. dntb.gov.uarsc.org By comparing the calculated frequencies with experimental ones, scientists can confidently assign specific vibrational modes to the stretching and bending of bonds within the molecule, such as the C=O stretches of the acid and acetyl groups, and the N-H bending of the amino group. rsc.org

Furthermore, computational chemistry is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed pathway from reactants to products. FMO theory is also applied here to predict how molecules will interact. For example, it can predict the most likely site of electrophilic or nucleophilic attack, determining the regioselectivity of a reaction. wikipedia.org

Computational Determination of Acid-Base Properties and Protonation Equilibria

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Determining which site is protonated or deprotonated under different pH conditions is crucial. Computational methods can predict the pKa values of these functional groups and explore the structures of the resulting ions.

Ab initio molecular dynamics simulations are particularly powerful for studying protonation. A detailed study on p-aminobenzoic acid (PABA) explored its protonation in water droplets, revealing a dynamic equilibrium between protonation at the amino group (the N-protomer) and the carboxylic acid group (the O-protomer). researchgate.net The simulations showed that the N-protomer is more stable in solution, but that solvent-mediated proton transfer to the carboxylic acid group can occur, especially in smaller water clusters. researchgate.net Similar computational investigations on this compound would be essential to understand its acid-base equilibria, predicting the relative stabilities of its neutral, cationic, and anionic forms in the gas phase and in solution.

Applications and Functionalization of 3 Acetyl 5 Aminobenzoic Acid in Advanced Materials and Catalysis Research

Role as a Monomer and Building Block in Polymer Science

The fundamental characteristic enabling 3-Acetyl-5-aminobenzoic acid to act as a monomer is the presence of the amino and carboxylic acid functional groups. These groups can react with each other or with other comonomers to form long polymer chains. This reactivity is analogous to other aminobenzoic acids, which are well-established building blocks for polymers. researchgate.netnih.gov The process typically involves condensation polymerization, where the carboxyl group of one monomer reacts with the amino group of another, forming an amide bond and eliminating a water molecule.

The resulting polymers, poly(amides) or poly(benzamides), can exhibit high thermal stability and mechanical strength, properties characteristic of aramids. The specific structure of this compound, being a meta-substituted aminobenzoic acid, influences the polymer's architecture, leading to materials with distinct solubility and processing characteristics compared to their para-substituted counterparts. researchgate.net The acetyl group is preserved as a side chain on the polymer backbone, offering a handle for further functionalization or influencing the polymer's physical properties through steric and electronic effects.

Table 1: Comparison of Aminobenzoic Acid Monomers

| Compound Name | Molecular Formula | Functional Groups for Polymerization | Potential Side Group |

|---|---|---|---|

| 3-Aminobenzoic acid | C₇H₇NO₂ | -NH₂, -COOH | None |

| 4-Aminobenzoic acid | C₇H₇NO₂ | -NH₂, -COOH | None |

| This compound | C₉H₉NO₃ | -NH₂, -COOH | -COCH₃ |

| 2-Amino-1,4-benzenedicarboxylic acid | C₈H₇NO₄ | 2x -COOH, -NH₂ | None |

Poly(aminobenzoic acid)s, particularly those derived from 3-aminobenzoic acid (3ABA), have been synthesized and investigated for their electrical conductivity and electrocatalytic properties. researchgate.netresearchgate.net These polymers are typically prepared through chemical oxidative polymerization using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. researchgate.net The resulting poly(3-aminobenzoic acid) (P3ABA) is a hydrophilic and chemically stable conductive polymer. researchgate.net

Research has shown that composites made from P3ABA and other materials, such as metal-organic frameworks (MOFs), demonstrate remarkable electrocatalytic qualities for processes like the hydrogen evolution reaction. researchgate.net In such composites, the P3ABA often encapsulates or is doped with the secondary material, creating a synergistic system where the polymer's conductivity and high surface area facilitate efficient charge transfer. researchgate.net

While direct studies on polymers from this compound are not prevalent, its structural similarity to 3ABA suggests its potential for creating analogous conductive polymers. The acetyl group would introduce a different electronic profile to the polymer backbone, potentially modulating its conductivity and catalytic activity for specific applications. The synthesis would follow a similar oxidative polymerization route, where the amino groups link to form the conjugated backbone responsible for electrical conductivity.

Table 2: Components of a P3ABA-based Electrocatalyst Composite

| Component | Type | Function in Composite | Reference |

|---|---|---|---|

| 3-Aminobenzoic acid | Monomer | Forms the conductive polymer matrix | researchgate.net |

| Ammonium Persulfate | Initiator | Oxidizes the monomer to induce polymerization | researchgate.netresearchgate.net |

| Metal-Organic Framework (MOF) | Dopant | Provides active catalytic sites | researchgate.net |

| Graphene Oxide (GO) | Support | Enhances conductivity and surface area | researchgate.net |

| Cobalt Ferrite (CoFe₂O₄) | Nanoparticle | Adds magnetic separability and catalytic activity | researchgate.net |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Aminobenzoic acids are excellent candidates for these organic linkers because the carboxylate group can coordinate strongly with metal centers, while the amino group can either remain as a functional group within the MOF's pores or be used for post-synthetic modification. researchgate.netekb.eg

For instance, 4-aminobenzoic acid has been used to generate amine-functionalized titanium oxo clusters in situ, which are then stitched together to form a stable, crystalline MOF. researchgate.net Similarly, 2-amino-1,4-benzenedicarboxylic acid is a widely used linker that reacts with a vast array of metals to produce MOFs with diverse structures and applications in gas separation and catalysis. ekb.eg

This compound is a promising, albeit less explored, linker for MOF synthesis. Its carboxylate group can bind to metal centers to form the framework structure. The amino and acetyl groups, which would project into the pores of the MOF, offer dual functionality. The amino group can be a site for post-synthetic modification, while the acetyl group's ketone functionality can participate in hydrogen bonding or act as a coordination site for specific guests. This dual-functional nature makes it a valuable building block for creating complex, multifunctional MOFs.

Precursor for the Development of Advanced Functional Organic Materials

Beyond its use in polymers and MOFs, this compound serves as a key intermediate or precursor for synthesizing more complex organic molecules. chemicalbook.com Its utility as a building block is demonstrated in its role as an intermediate in the synthesis of iodinated X-ray contrast agents, such as derivatives of diatrizoic acid. chemicalbook.com In these multi-step syntheses, the specific arrangement of the amino, acetyl, and carboxyl groups on the benzene (B151609) ring allows for sequential, regioselective reactions to build up a larger, highly functionalized target molecule.

Furthermore, the general class of aminobenzoic acids is used to synthesize other functional materials like Schiff bases, where the amino group is reacted with an aldehyde or ketone. nih.gov These resulting compounds can form metal complexes or possess inherent biological or material properties. nih.govnih.gov The presence of both the reactive amine and the acetyl group on the this compound scaffold makes it a versatile precursor for creating a variety of advanced materials, from pharmaceutical intermediates to specialized dyes and ligands for coordination chemistry. nih.govchemicalbook.com

Table 3: Precursor-Product Relationship

| Precursor | Product Type | Example Product | Application Area | Reference |

|---|---|---|---|---|

| This compound (as 3-Amino-5-acetamidobenzoic Acid) | Pharmaceutical Intermediate | 4-Deiodo-amidotrizoic Acid | Medical Imaging (X-ray Contrast Agent) | chemicalbook.com |

| Aminobenzoic Acids | Schiff Bases | (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-5-chlorobenzoic acid | Antibacterial Agents | nih.gov |

| Aminobenzoic Acids | Schiff Base Ligands | 3-[(2-carboxyphenylamino)methylidene]pentane-2,4-dione | Coordination Chemistry | nih.gov |

Investigations in Bioorganic and Mechanistic Biochemistry of 3 Acetyl 5 Aminobenzoic Acid in Vitro Focus

Molecular Interactions with Enzymes and Biomacromolecules (In Vitro Mechanistic Studies)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and biochemistry. In vitro studies provide a controlled environment to elucidate the specific mechanisms of these interactions.

Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Arylamine N-Acetyltransferase)

Derivatives of aminobenzoic acid have been investigated for their potential to inhibit various enzymes. For instance, certain aminobenzoic acid derivatives have demonstrated inhibitory activity against cholinesterases, which are crucial enzymes in the nervous system. researchgate.netresearchgate.net The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Some synthesized derivatives of 2-, 3-, and 4-aminobenzoic acid have shown potent inhibition of these enzymes, with IC50 values in the micromolar range. researchgate.net

Interactive Table: Cholinesterase Inhibition by Aminobenzoic Acid Derivatives

| Compound Derivative | Target Enzyme | Inhibition Potency (IC50) | Reference |

| 5b (a 4-aminobenzoic acid derivative) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM | researchgate.net |

| 2c (a 2-aminobenzoic acid derivative) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | researchgate.net |

Substrate Mimicry and Interference in Microbial Metabolic Pathways

Many microorganisms synthesize essential molecules from precursors like aminobenzoic acids. For example, para-aminobenzoic acid (PABA) is a vital precursor for folate synthesis in many bacteria. nih.gov Molecules that mimic the structure of these natural substrates can interfere with metabolic pathways, potentially leading to antimicrobial effects. The structural similarity of aminobenzoic acid derivatives to PABA allows them to act as competitive inhibitors of enzymes in the folate pathway. nih.gov

The biosynthesis of 3-aminobenzoic acid itself has been achieved in microbial systems like Escherichia coli through metabolic engineering. nih.gov This indicates the presence of metabolic pathways that can process aminobenzoic acid structures. While the potential for 3-Acetyl-5-aminobenzoic acid to act as a substrate mimic or interfere with these pathways is plausible, specific in vitro studies demonstrating this mechanism for this particular compound are not available in the current body of literature. Research on the acetylation of 5-aminosalicylic acid (a structurally related compound) by gut microbes suggests that such modifications can significantly impact the molecule's biological activity. nih.gov

Exploration of Specific Biological Mechanisms and Pathways (In Vitro Cellular Models)

In vitro cellular models are indispensable tools for investigating the biological effects of compounds at the cellular level, providing insights into their mechanisms of action in a physiological context.

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of aminobenzoic acid derivatives have been a subject of interest. Para-aminobenzoic acid (PABA) and its derivatives have been reported to possess antioxidant activities, potentially acting as scavengers of reactive oxygen species. researchgate.netnih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric ion reducing antioxidant potential (FRAP) assay. nih.govnih.gov

While a series of synthesized 2-, 3-, and 4-aminobenzoic acid derivatives have been shown to have mild to moderate antioxidant potential, specific data on the free radical scavenging mechanism and antioxidant activity of this compound is not detailed in the available research. researchgate.net

Interactive Table: Antioxidant Activity of Aminobenzoic Acid Derivatives

| Derivative Class | Antioxidant Potential | Assay Mentioned | Reference |

| 2-, 3-, and 4-aminobenzoic acid derivatives | Mild to moderate | Not specified in abstract | researchgate.net |

| para-Aminobenzoic acid (PABA) | Significant | Adrenaline autoxidation | researchgate.net |

| PABA-functionalized peptide dendrimers | Enhanced radical scavenging | DPPH and ABTS tests | nih.gov |

Note: This table provides a general overview of the antioxidant potential of the aminobenzoic acid class, as specific data for this compound is not available.

Studies on Intestinal Epithelial Barrier Integrity in Cellular Models (In Vitro)

The integrity of the intestinal epithelial barrier is crucial for maintaining gut health. In vitro models, such as the Caco-2 cell line, are widely used to study the effects of compounds on intestinal permeability. nih.govyoutube.com These cells form a monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. fraunhofer.dersc.org

Recent studies have highlighted the role of a closely related compound, 3-aminobenzoic acid (3-ABA), in enhancing intestinal barrier function. In Caco-2 cell models, 3-ABA was found to significantly increase transepithelial electrical resistance (TEER), a measure of barrier integrity, and reduce epithelial permeability. nih.govphysiology.org This effect was associated with the upregulation of tight junction proteins. researchgate.net

While these findings for 3-aminobenzoic acid are promising, it is crucial to note that no direct in vitro studies on the effect of this compound on intestinal epithelial barrier integrity have been found in the reviewed literature. The acetylation of the amino group could potentially alter the molecule's interaction with the epithelial cells and its effect on barrier function.

Interactive Table: Effect of 3-Aminobenzoic Acid on Intestinal Barrier Function in Caco-2 Cells

| Compound | Effect on TEER | Effect on Permeability | Mechanism of Action | Reference |

| 3-Aminobenzoic Acid | Increased | Reduced | Upregulation of tight junction molecules (CLDN1, TJP1) | nih.govresearchgate.net |

Note: This data is for the related compound 3-aminobenzoic acid and is provided for context. The effects of this compound may differ.

Future Research Directions and Emerging Paradigms for 3 Acetyl 5 Aminobenzoic Acid

Novel Methodologies for Stereoselective Synthesis

The presence of a prochiral ketone within the acetyl group of 3-Acetyl-5-aminobenzoic acid offers a prime target for the development of novel stereoselective synthesis methodologies. Future research is poised to move beyond standard synthetic routes to create chiral derivatives with high enantiomeric purity, which are crucial for applications in medicinal chemistry and materials science.

Emerging strategies could include:

Asymmetric Biocatalysis: The use of ketoreductase enzymes (KREDs) for the enantioselective reduction of the acetyl group to a chiral alcohol is a highly promising avenue. nih.gov Future work will likely focus on screening and engineering enzymes with high substrate specificity and enantioselectivity for this particular substrate. This approach offers mild reaction conditions and high efficiency. nih.gov

Photoredox Catalysis: Visible light-promoted photoredox catalysis has emerged as a powerful tool for stereoselective C-radical additions. nih.govrsc.org A future paradigm would involve developing catalytic systems that enable the stereoselective functionalization of the acetyl group or the aromatic ring, using the existing functional groups to direct the stereochemical outcome.

Crystallization-Induced Diastereomer Transformation (CIDT): This technique allows for the conversion of a mixture of diastereomers into a single, thermodynamically more stable isomer. nih.gov Future research could explore the synthesis of diastereomeric derivatives of this compound, followed by the development of CIDT processes to isolate a single stereoisomer in high purity. nih.gov

These advanced synthetic methods will be critical for producing enantiomerically pure building blocks derived from this compound, opening the door to the synthesis of complex chiral molecules.

Expanding the Scope of Chemical Reactivity and Derivative Synthesis

The trifunctional nature of this compound provides a rich platform for chemical derivatization. The interplay between the electron-donating amino group and the electron-withdrawing acetyl and carboxyl groups creates a unique electronic landscape that can be exploited for novel chemical transformations.

Future research will likely focus on several key areas:

Selective Functionalization: Developing protocols for the selective modification of one functional group in the presence of the others is a key challenge. This could involve advanced protecting group strategies or the use of chemoselective reagents to independently react with the amine, ketone, or carboxylic acid.

Multicomponent Reactions (MCRs): Designing novel MCRs that utilize this compound as a key component could lead to the rapid generation of molecular complexity and the synthesis of diverse compound libraries for screening.

Synthesis of Heterocycles: The existing functional groups are ideal precursors for the synthesis of various heterocyclic systems. For example, the amino and acetyl groups could be used to construct quinoline (B57606) or other fused heterocyclic scaffolds, which are common motifs in pharmacologically active compounds.

Polymerization Monomers: The bifunctional nature of the amino and carboxylic acid groups, combined with the reactive acetyl moiety, makes this molecule a candidate for the synthesis of novel functional polymers. Future work could explore its use in creating polyamides or polyesters with pendant acetyl groups that can be further modified post-polymerization.

The table below outlines potential avenues for derivative synthesis based on the reactivity of each functional group.

| Functional Group | Potential Reaction Type | Resulting Derivative Class | Potential Application Area |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary Amines | Medicinal Chemistry, Materials |

| Acetyl Group | Reduction, Aldol Condensation, Knoevenagel Condensation | Chiral Alcohols, β-Hydroxy Ketones, α,β-Unsaturated Ketones | Chiral Building Blocks, Photoactive Materials |

| Carboxylic Acid Group | Esterification, Amidation | Esters, Amides | Drug Delivery, Polymer Science |

Design of Advanced Functional Materials with Tailored Properties

The unique structure of this compound makes it an attractive building block for the design of advanced functional materials with precisely controlled properties. researchgate.netwiley-vch.de The combination of a rigid aromatic core with multiple coordination sites (carboxyl, amino, and acetyl oxygen) is particularly promising.

Emerging paradigms in this area include:

Metal-Organic Frameworks (MOFs): The use of functionalized organic linkers is a cornerstone of modern MOF chemistry. ekb.egrsc.org this compound could serve as a novel tritopic or ditopic linker for the synthesis of MOFs with unique topologies and properties. researchgate.netresearchgate.net The uncoordinated acetyl groups within the pores could act as functional sites for post-synthetic modification, catalysis, or selective guest binding. nih.gov Future research will focus on synthesizing and characterizing these new MOFs and exploring their applications in gas storage, separation, and catalysis. rsc.org

Luminescent Materials: The extended π-system and the presence of both donor (amino) and acceptor (acetyl, carboxyl) groups suggest that derivatives of this compound could exhibit interesting photophysical properties. researchgate.netscispace.com Research could focus on synthesizing derivatives and studying their fluorescence and phosphorescence for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Functional Polymers: As mentioned, this molecule can be used as a monomer to create polymers with pendant functional groups. These groups could be used to tune the polymer's properties, such as solubility, thermal stability, or its ability to coordinate metal ions, leading to new materials for membranes, coatings, or smart textiles.

The table below summarizes potential functional materials derived from this compound.

| Material Type | Role of this compound | Potential Property/Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | High surface area, catalytic activity, selective adsorption |

| Luminescent Materials | Core Chromophore | Fluorescence, chemical sensing, OLEDs |

| Functional Polymers | Monomer | Tunable properties, post-polymerization modification |

| Perovskite Additives | Interfacial Modifier | Improved stability and efficiency of solar cells |

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. An integrated approach combining experimental techniques with computational modeling will be crucial. bohrium.com

Future research should prioritize:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.compsu.eduresearchgate.net These calculations can provide insights into reaction mechanisms, substituent effects on acidity and reactivity, and the nature of excited states relevant to its photophysical properties. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR, time-resolved infrared and fluorescence spectroscopy, will be employed to probe the dynamics of molecular interactions, conformational changes, and excited-state processes.

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will help to elucidate reaction mechanisms and quantify the influence of its unique electronic structure on reaction rates.

By combining these approaches, researchers can build predictive models that correlate molecular structure with function, accelerating the discovery and development of new materials and molecules based on this versatile scaffold.

Untapped Potential in Bioorganic Chemistry Beyond Current Applications

While aminobenzoic acids are known for their roles in biochemistry, such as p-aminobenzoic acid (PABA) being a precursor to folate, the unique substitution pattern of this compound opens up new possibilities in bioorganic chemistry and drug discovery. mdpi.comyoutube.comyoutube.com

Emerging areas for exploration include:

Enzyme Inhibitors: The structure of this compound could serve as a scaffold for the design of inhibitors for various enzymes. The different functional groups can be tailored to interact with specific residues in an enzyme's active site. Its derivatives could be explored as potential inhibitors of enzymes involved in cancer or infectious diseases. nih.gov

Bioactive Scaffolds: The molecule can be used as a starting point for the synthesis of novel peptidomimetics or other non-peptide templates. nih.gov The rigid aromatic core can be used to constrain the conformation of attached side chains, which is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.

Probes for Biological Systems: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as chemical probes to study biological processes. For example, a fluorescent derivative could be designed to bind to a specific protein or cellular structure, allowing for its visualization by microscopy.

Ribosome Engineering: Studies have shown that the ribosome can incorporate certain aminobenzoic acid derivatives into polypeptide chains. nih.gov Future research could investigate the potential for this compound to be incorporated into peptides or proteins, potentially leading to novel biomaterials with unique properties.

The exploration of these avenues could lead to the discovery of new therapeutic agents, diagnostic tools, and a deeper understanding of biological systems. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.